N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Bhuiyan et al. (2006) describes the synthesis of derivatives, including [1,2,4]triazolo[4,3-c]thieno- [3,2-e]pyrimidine, from heteroaromatic o-aminonitrile, which showed pronounced antimicrobial activity. This indicates the potential use of the compound in developing antimicrobial agents (Bhuiyan et al., 2006).
Synthesis and Insecticidal Assessment
- Fadda et al. (2017) conducted a study involving the synthesis of various heterocycles incorporating a thiadiazole moiety, demonstrating their application in insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research implies the potential of such compounds in agricultural pest control (Fadda et al., 2017).
Antiproliferative Activity
- Ilić et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed inhibition of the proliferation of endothelial and tumor cells. This suggests the compound's utility in cancer research and potential therapeutic applications (Ilić et al., 2011).
Synthesis and Characterization for Potential Insecticidal Agents
- Soliman et al. (2020) synthesized biologically active heterocyclic compounds incorporating a Sulfonamide-bearing thiazole moiety, demonstrating their use as insecticidal agents against Spodoptera littoralis. This research contributes to the development of new insecticides in agricultural practices (Soliman et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is suggested to be c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
This compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition can lead to changes in cellular processes controlled by this kinase, such as cell growth and migration.
Result of Action
The molecular and cellular effects of this compound’s action are likely to include reduced cell growth and migration, given its inhibition of c-Met kinase . This could potentially make it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S/c1-3-26-14-7-6-12-20-21-13(24(12)22-14)10-18-16(25)15-11(2)19-17(27-15)23-8-4-5-9-23/h4-9H,3,10H2,1-2H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRAPTJAKSNEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(N=C(S3)N4C=CC=C4)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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